4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine
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Overview
Description
4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the nitrophenyl and phenyl groups, along with the pyrazolo[3,4-d]pyrimidine core, contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 can lead to a significant alteration in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to the inhibition of cell proliferation, a key characteristic of cancer cells .
Result of Action
The compound’s action results in significant cytotoxic activities against various cancer cell lines . For example, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-nitrobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then cyclized with 1-phenyl-3-methyl-1H-pyrazol-5-amine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and ultrasonic irradiation can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, often under basic conditions.
Cyclization: Acid or base catalysts, depending on the specific reaction.
Major Products
Reduction: 4-[(3-Aminophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Complex heterocyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activity and chemical properties.
Indole derivatives: Another class of heterocyclic compounds with diverse biological activities, often used in medicinal chemistry.
Uniqueness
4-[(3-Nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine is unique due to the presence of the nitrophenyl and methylsulfanyl groups, which contribute to its specific reactivity and biological activity. The combination of these functional groups with the pyrazolo[3,4-d]pyrimidine core enhances its potential as a therapeutic agent .
Properties
IUPAC Name |
4-[(3-nitrophenyl)methylsulfanyl]-1-phenylpyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-23(25)15-8-4-5-13(9-15)11-26-18-16-10-21-22(17(16)19-12-20-18)14-6-2-1-3-7-14/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXHQWKSQJXWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC4=CC(=CC=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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